N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide
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Overview
Description
N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide is a chemical compound with the molecular formula C13H16N2O It is characterized by the presence of a pyridine ring attached to a butan-2-yl group, which is further connected to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Alkylation: The pyridine derivative is then subjected to alkylation using a suitable alkylating agent to introduce the butan-2-yl group.
Ynamide Formation: The final step involves the formation of the ynamide moiety. This can be achieved through the reaction of the alkylated pyridine derivative with an appropriate ynamide precursor under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide can be compared with other similar compounds, such as:
N-(4-Pyridin-4-ylbutan-2-yl)but-2-yn-1-amine: Similar structure but with an amine group instead of an amide.
N-(4-Pyridin-4-ylbutan-2-yl)but-2-yn-1-ol: Similar structure but with an alcohol group instead of an amide.
N-(4-Pyridin-4-ylbutan-2-yl)but-2-yn-1-thiol: Similar structure but with a thiol group instead of an amide.
The uniqueness of this compound lies in its specific structural features and the presence of the ynamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-pyridin-4-ylbutan-2-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-4-13(16)15-11(2)5-6-12-7-9-14-10-8-12/h7-11H,5-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSNSFJIUUNSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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